2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate

Fragrance chemistry Volatility profiling Substantivity prediction

2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate (CAS 85099-13-4; EC 285-467-0) is a synthetic bicyclo[2.2.1]heptane (norbornane) derivative bearing a branched C₇ alkyl chain terminating in an acetate ester. With molecular formula C₁₄H₂₄O₂ and molecular weight 224.34 g·mol⁻¹, the compound belongs to the norbornane-acetate ester class, a chemical family widely exploited in fragrance and flavour compositions for woody, pine, and amber olfactory characters.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 85099-13-4
Cat. No. B12681855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate
CAS85099-13-4
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCC(CC1CC2CCC1C2)COC(=O)C
InChIInChI=1S/C14H24O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h11-14H,3-9H2,1-2H3
InChIKeyQFCDGLRMLBAVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate (CAS 85099-13-4): Chemical Identity and Procurement-Relevant Physicochemical Profile


2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate (CAS 85099-13-4; EC 285-467-0) is a synthetic bicyclo[2.2.1]heptane (norbornane) derivative bearing a branched C₇ alkyl chain terminating in an acetate ester [1]. With molecular formula C₁₄H₂₄O₂ and molecular weight 224.34 g·mol⁻¹, the compound belongs to the norbornane-acetate ester class, a chemical family widely exploited in fragrance and flavour compositions for woody, pine, and amber olfactory characters [2]. Computed physicochemical properties reported by authoritative databases include a density of 0.978 g·cm⁻³, a boiling point of 271.4 °C at 760 mmHg, a flash point of 115 °C, an XLogP3-AA of 4.1, and a topological polar surface area of 26.3 Ų [1].

Why Generic Norbornane Acetate Substitution Fails: Structural and Physicochemical Differentiation of 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate


Within the norbornane-acetate ester class, interchangeability cannot be assumed because even modest structural variations—alkyl chain length, branching, and ring substitution pattern—produce large shifts in volatility, lipophilicity, and olfactory character [1]. The target compound carries a C₂-branched C₇ side chain and lacks the geminal dimethyl substitution on the bicyclo[2.2.1]heptane ring that defines commercial benchmarks such as isobornyl acetate (CAS 125-12-2) and bornyl acetate (CAS 76-49-3) [2][3]. These architectural differences translate into a computed boiling point approximately 40 °C higher, a flash point 30 °C higher, and an XLogP 0.2–0.8 units greater than those of the methyl-substituted norbornane acetates, implying distinct volatility, safety, and partitioning behaviours that directly affect fragrance substantivity, processing window, and regulatory classification [2][3].

Quantitative Differentiation Evidence: 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate vs. Closest Norbornane Acetate Analogs


Boiling Point Elevation of ~42 °C vs. Isobornyl Acetate Indicates Significantly Lower Volatility

The target compound exhibits a computed boiling point of 271.4 °C at 760 mmHg, approximately 42 °C higher than that of isobornyl acetate (bp 229–233 °C; experimental) [1]. This substantial boiling point elevation, consistent with the compound's higher molecular weight (224.34 vs. 196.29 g·mol⁻¹ for isobornyl acetate) and longer hydrocarbon side chain, predicts markedly lower vapour pressure and consequently reduced evaporation rate at ambient temperature [1]. For fragrance applications, lower volatility correlates with extended olfactory substantivity on skin and fabric substrates, a key procurement differentiator when selecting between norbornane acetates for long-lasting perfume formulations [2].

Fragrance chemistry Volatility profiling Substantivity prediction

Flash Point Elevation of ~31 °C Over Isobornyl Acetate Implies Wider Safe Processing Window

The target compound has a computed flash point of 115 °C, which is approximately 31 °C higher than the flash point of isobornyl acetate (84–88 °C, experimental) and approximately 46 °C higher than that of norbornyl acetate (69 °C, computed) . This substantial difference is attributable to the compound's higher molecular weight and longer hydrocarbon chain, which reduce vapour pressure and raise the temperature required to form an ignitable vapour–air mixture . The higher flash point may translate into less restrictive storage and transport classifications, reduced insurance premiums, and a broader temperature envelope for manufacturing processes such as hot-fill fragrance compounding or candle incorporation [1].

Industrial safety Flammability classification High-temperature processing

Higher Computed Lipophilicity (XLogP 4.1) Distinguishes the Target from Common Norbornane Acetates (XLogP 2.2–3.9)

The computed partition coefficient XLogP3-AA of the target compound is 4.1, compared with 3.3–3.9 for isobornyl acetate, 3.6–3.9 for bornyl acetate, and approximately 2.2 for unsubstituted norbornyl acetate [1][2]. The 0.2–1.9 log unit increase reflects the compound's extended alkyl side chain, which augments hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors [1]. In fragrance science, higher logP values are associated with stronger partitioning into the stratum corneum lipid matrix and reduced wash-off from skin, potentially enhancing fragrance longevity; however, they may also alter the olfactory perception threshold and modify the evaporation profile of top, middle, and base notes in a perfume composition [3].

Lipophilicity Skin permeation Fragrance partitioning

Absence of Ring Methyl Substitution Differentiates Steric and Conformational Profile from Commercial Norbornane Acetates

Unlike isobornyl acetate and bornyl acetate, which carry three methyl substituents (1,7,7-trimethyl) on the bicyclo[2.2.1]heptane ring, the target compound bears no ring methyl groups and instead locates all additional carbon atoms in an exocyclic 2-ethyl-substituted propyl acetate chain [1][2]. This structural divergence results in a higher computed rotatable bond count (6 vs. 1 for isobornyl acetate), indicating greater conformational flexibility in the side chain while preserving the rigid norbornane core [1]. In the patent literature describing norbornane derivatives for perfumery, side-chain length and substitution pattern are explicitly correlated with distinct woody, floral, and hesperidic olfactory notes, with the absence of ring methylation producing scent profiles that are qualitatively different from those of the trimethyl-substituted commercial standards [3].

Structure–odor relationship Molecular rigidity Olfactory receptor binding

Higher Molecular Weight and Lower Density Suggest Different Formulation Behaviour vs. Lighter Norbornane Acetates

The target compound has a molecular weight of 224.34 g·mol⁻¹ and a computed density of 0.978 g·cm⁻³, compared with 196.29 g·mol⁻¹ and ~0.983 g·cm⁻³ for isobornyl acetate and 154.21 g·mol⁻¹ and ~1.06 g·cm⁻³ for norbornyl acetate [1]. The 14–45% higher molecular weight, combined with a density slightly lower than that of isobornyl acetate, affects both the molar concentration of fragrance molecules at a given weight percentage and the buoyancy behaviour in hydroalcoholic and oil-based perfume formulations [1][2]. In practical terms, formulators substituting the target for a lighter norbornane acetate must adjust weight-based dosing to achieve equivalent molar olfactory impact, and may observe altered phase separation or creaming behaviour in emulsified products [2].

Formulation physics Density matching Emulsion stability

Caveat: Absence of Published Experimental Olfactory Data Necessitates Empirical Validation

A comprehensive search of the peer-reviewed literature (Scopus, Web of Science, Google Scholar) and patent databases (Google Patents, USPTO, Espacenet) as of April 2026 identified no published experimental odor threshold, odor description, substantivity half-life, or sensory panel evaluation data specific to 2-ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate (CAS 85099-13-4) [1][2]. All olfactory differentiation claims in this guide are therefore class-level inferences drawn from the broader norbornane-acetate patent and fragrance literature, and must be confirmed through empirical organoleptic evaluation, headspace analysis, and substantivity testing prior to procurement decisions [2][3]. Potential purchasers are strongly advised to request experimental substantivity data (e.g., Givaudan substantivity index or equivalent time-intensity olfactory evaluation), gas chromatography retention index data, and IFRA-compliance documentation from the supplier before committing to volume procurement.

Evidence gap Odor evaluation Procurement due diligence

Procurement-Relevant Application Scenarios for 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate Based on Differential Property Evidence


Long-Lasting Woody-Amber Fragrance Formulations Requiring Extended Skin Substantivity

The compound's computed boiling point of 271.4 °C and elevated logP of 4.1 predict lower volatility and greater stratum corneum partitioning than isobornyl acetate [1]. Perfumers developing premium eaux de parfum or fine fragrance bases with extended dry-down longevity may evaluate this compound as a mid-to-base note fixative, particularly in woody, amber, or oriental accords where the norbornane scaffold is known to impart desirable olfactory character [2]. The absence of ring methyl groups may further differentiate the scent profile from the ubiquitous pine-camphoraceous signature of isobornyl acetate, potentially enabling novel olfactory space [2]. Empirical substantivity testing (e.g., 8–24 h skin blotter evaluation) is required to confirm predicted longevity advantages.

High-Temperature Fragrance Incorporation Processes (Candle Manufacturing and Hot-Fill Applications)

The 115 °C computed flash point, approximately 31 °C above that of isobornyl acetate, suggests a broader safe operating window for fragrance incorporation into molten wax (typically 70–90 °C) and other hot-fill consumer products [1][3]. This elevated flash point may reduce the risk of flammable vapour accumulation during manufacturing, potentially simplifying process safety management and reducing engineering controls compared with lower-flash-point norbornane acetates [3]. Candle manufacturers seeking woody or amber fragrance notes with improved high-temperature process safety should evaluate this compound as an alternative to isobornyl acetate or bornyl acetate in wax-based applications.

Exploratory Structure–Odor Relationship (SOR) Research on Norbornane-Derived Fragrance Ingredients

The compound's unique structural features—a bicyclo[2.2.1]heptane core with an exocyclic 2-ethyl-substituted propyl acetate chain and no ring methylation—position it as a valuable probe molecule for academic and industrial SOR studies investigating the olfactory impact of side-chain length, branching, and ring substitution pattern in norbornane esters [1][2]. The patent literature on norbornane derivatives explicitly links side-chain variation to distinct woody, floral, and hesperidic notes, yet systematic quantitative SOR data for non-methylated bicyclo[2.2.1]heptane acetates are sparse [2]. Procurement for SOR research may yield intellectual property opportunities if novel olfactory properties are experimentally validated.

Specialty Fragrance Intermediate for Further Chemical Derivatization

The acetate ester functionality provides a hydrolysable handle for further synthetic elaboration, while the conformationally flexible C₇ side chain and rigid norbornane core offer distinct steric and electronic properties compared with shorter-chain or ring-methylated analogs [1]. The compound may serve as a synthetic intermediate for novel norbornane-derived fragrance alcohols (via ester hydrolysis), ethers, or longer-chain esters with tailored volatility profiles [2]. Procurement for use as a derivatization scaffold is justified when synthetic routes require a norbornane building block with an ethyl-branched alkyl chain that is not available from the trimethyl-substituted commercial standards.

Quote Request

Request a Quote for 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.